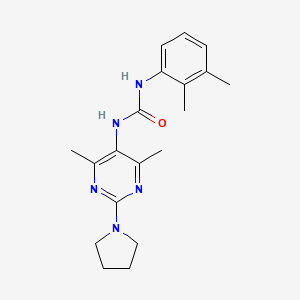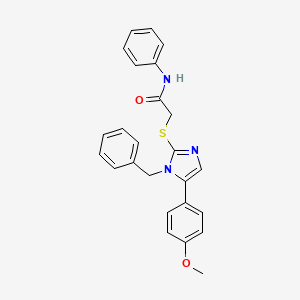
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide
カタログ番号 B2832091
CAS番号:
1207003-00-6
分子量: 341.39
InChIキー: ZPFFITSAQBPQNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)pyridine-3-sulfonamide, also known as MPAPS, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. MPAPS belongs to the class of sulfonamide compounds that are known for their diverse biological activities.
科学的研究の応用
Acetylation Polymorphism in Inflammatory Diseases
- Sulfapyridine, a metabolite of sulfasalazine (a compound structurally related to sulfonamides), demonstrates significant effects in the management of ulcerative colitis and Crohn's disease through its acetylation polymorphism, impacting drug metabolism and therapeutic outcomes (Das & Eastwood, 1975).
Therapeutic Moiety Identification
- Research on sulfasalazine, which breaks down into sulfapyridine and 5-aminosalicylic acid, has identified 5-aminosalicylic acid as the active therapeutic component for treating ulcerative colitis, emphasizing the importance of metabolite activity in drug efficacy (Khan, Piris, & Truelove, 1977).
Environmental and Human Exposure Studies
- Studies on perfluorinated sulfonamides, which share the sulfonamide moiety, have explored their occurrence in indoor and outdoor environments, indicating widespread human exposure and potential health implications, though not directly related to the compound (Shoeib et al., 2005).
Metabolic Pathways and Detoxification
- Investigations into sulfonamide hypersensitivity reactions have highlighted the role of slow acetylation phenotype as a risk factor, providing insight into individual variability in drug metabolism and adverse reactions (Rieder et al., 1991).
特性
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-12-4-9-16(20-19-12)18-13-5-7-14(8-6-13)21-24(22,23)15-3-2-10-17-11-15/h2-11,21H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFFITSAQBPQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

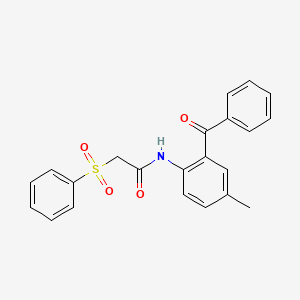
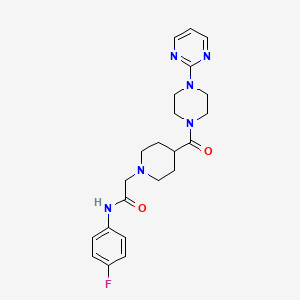
![N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide](/img/structure/B2832011.png)
![2-[(2-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2832012.png)
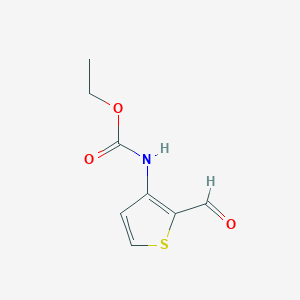
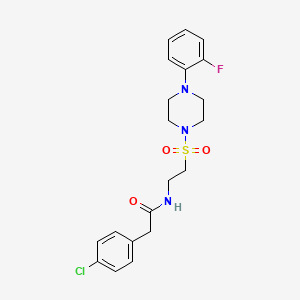
![5-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxybenzamide](/img/structure/B2832023.png)
![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2832024.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
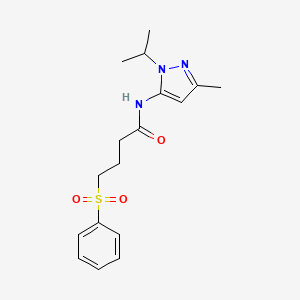
![3-Cyclopentyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2832028.png)
![N-phenethyl-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2832029.png)
